molecular formula C9H13ClN2O3 B2961414 2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one CAS No. 2411246-44-9

2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B2961414
CAS No.: 2411246-44-9
M. Wt: 232.66
InChI Key: WJLRROHKNJXTHT-UHFFFAOYSA-N
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Description

2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its spirocyclic framework contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a sequential Michael-cyclization, reductive amination, and lactamization process. This involves the reaction of a suitable precursor with a Michael acceptor, followed by cyclization to form the spirocyclic structure.

    Introduction of Functional Groups: The chloropropanoyl and methyl groups are introduced through subsequent reactions, such as acylation and alkylation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its oxidation state and functional groups.

    Cyclization Reactions: The spirocyclic structure can participate in further cyclization reactions, leading to more complex ring systems.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation can be achieved using agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its spirocyclic framework can be utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . The compound’s effects are mediated through binding to these receptors and modulating their activity, which in turn influences various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is unique due to the presence of the chloropropanoyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.

Properties

IUPAC Name

2-(2-chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3/c1-6(10)7(13)12-4-9(5-12)3-11(2)8(14)15-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRROHKNJXTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2(C1)CN(C(=O)O2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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